5-(3-nitrophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Overview
Description
5-(3-nitrophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique structure that combines a nitrophenyl group, a pyridinyl group, and a benzo[e]pyrazolo[1,5-c][1,3]oxazine core, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-nitrophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-c][1,3]oxazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a reaction between a hydrazine derivative and an appropriate diketone can form the pyrazolo[1,5-c][1,3]oxazine ring system.
Introduction of the Nitrophenyl Group: This can be achieved through nitration reactions, where a phenyl ring is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Pyridinyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, where a pyridinyl halide is coupled with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives or further oxidized products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂).
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, alkoxides).
Major Products
Oxidation: Nitro derivatives, quinones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-nitrophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its heterocyclic nature and the presence of multiple functional groups.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers investigate these derivatives to develop new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its potential electronic properties.
Mechanism of Action
The mechanism of action of 5-(3-nitrophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrophenyl and pyridinyl groups can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(3-nitrophenyl)-2-(pyridin-3-yl)-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine: Similar structure but lacks the dihydro component.
5-(3-nitrophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]thiazine: Contains a sulfur atom instead of oxygen in the heterocyclic ring.
5-(3-nitrophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]diazine: Contains an additional nitrogen atom in the heterocyclic ring.
Uniqueness
The uniqueness of 5-(3-nitrophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine lies in its specific combination of functional groups and ring systems, which confer distinct chemical and physical properties. This makes it a valuable compound for diverse applications in scientific research and industry.
Properties
IUPAC Name |
5-(3-nitrophenyl)-2-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c26-25(27)16-7-3-5-14(11-16)21-24-19(17-8-1-2-9-20(17)28-21)12-18(23-24)15-6-4-10-22-13-15/h1-11,13,19,21H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNQSDKXABQFFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CN=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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